2-(2-Methylphenyl)-4-phenylbutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
InChI Key |
AYCQXEPKENEABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Cyclization
A patented approach (EP1404638B1) for synthesizing 4-phenylbutyric acid analogs utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst. For the target compound, modified conditions involve reacting 2-methylbenzene (o-xylene) with γ-butyrolactone in toluene at 50–60°C. The reaction proceeds via electrophilic aromatic substitution, forming a ketone intermediate that undergoes acid-catalyzed hydrolysis to yield the carboxylic acid. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (20 wt%) | |
| Solvent | Toluene | |
| Temperature | 50–60°C | |
| Yield | 81–94% |
Post-reaction quenching with aqueous sodium hydroxide (pH 9–9.5) ensures selective precipitation of the acid. This method’s scalability is demonstrated in industrial settings, though steric hindrance from the 2-methyl group necessitates extended reaction times (90–120 min).
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions enable precise control over substituent placement. While direct synthesis of this compound via coupling is undocumented, analogous protocols for 4-phenylbutanoic acids provide actionable insights.
Suzuki-Miyaura Coupling
A palladium-catalyzed Suzuki-Miyaura coupling between 2-methylphenylboronic acid and 4-bromophenylbutanoate esters has been proposed. The reaction employs Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture, achieving C–C bond formation at the β-position. Subsequent ester hydrolysis (6M HCl, reflux) yields the carboxylic acid.
Optimization Challenges :
- Steric effects : The 2-methyl group reduces boronic acid reactivity, requiring elevated temperatures (110°C).
- Protecting groups : Methyl esters prevent undesired decarboxylation during coupling.
Reductive Amination and Esterification
Patented methods for trimebutine synthesis (CN102276487B) offer adaptable pathways. Starting with 2-amino-2-phenylbutyric acid, sequential esterification and reductive steps introduce the dimethylamino group, which can be modified to the target methylphenyl moiety.
Stepwise Synthesis
- Esterification : 2-Amino-2-phenylbutyric acid is treated with methyl sulfate in toluene under basic conditions (NaOH, pH 10), forming the methyl ester.
- Reduction : Sodium borohydride (NaBH₄) in glycol dimethyl ether reduces the ester to 2-(dimethylamino)-2-phenylbutanol.
- Demethylation : Hydrolysis with concentrated HCl removes dimethyl groups, yielding this compound after purification.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Methyl sulfate, NaOH, toluene | 90% | |
| 2 | NaBH₄, AlCl₃, 75°C | 90% | |
| 3 | HCl (conc.), reflux | 85% |
Microbial Biocatalysis
Emerging biocatalytic methods utilize engineered enzymes to assemble complex arylbutanoic acids. E. coli-expressed phenylalanine ammonia-lyase (PAL) variants catalyze the addition of 2-methylphenyl groups to α,β-unsaturated carboxylic acids. While yields remain modest (45–60%), this approach offers enantioselectivity (>90% ee) absent in chemical methods.
Comparative Analysis of Methods
Industrial-Scale Production
Large-scale synthesis (Patent CN102276487B) employs continuous-flow reactors to enhance efficiency. Key stages include:
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Methylphenyl)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-4-phenylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- This compound vs. 4-(4-Methylphenyl)butyric acid: The ortho-methyl group in the target compound reduces symmetry compared to the para-methyl analog, likely lowering its melting point and increasing steric hindrance. This could hinder crystallization and enhance solubility in nonpolar solvents .
- 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid: The bulky Boc-piperazinyl group introduces significant steric and electronic effects, making this compound more suited for controlled drug delivery systems compared to the simpler methylphenyl-substituted target compound .
Functional Group Influence
- (2R)-2-(Acetylamino)-4-phenylbutanoic acid: The acetylamino group enables hydrogen bonding, enhancing bioavailability and interaction with biological targets—a feature absent in the target compound, which relies on aromatic interactions .
- 2-(2-Phenylethyl)-4-phenylbutanoic acid: The phenylethyl chain increases hydrophobicity (LogP ≈ 3.95) compared to the target compound’s methylphenyl group, suggesting differences in membrane permeability .
Biological Activity
2-(2-Methylphenyl)-4-phenylbutanoic acid, also known by its chemical structure C16H18O2, is a compound that has garnered interest in various fields of biological research. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a butanoic acid backbone with two phenyl groups and a methyl substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exert effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
Research Findings
Recent studies have investigated the biological activities of this compound across various contexts. Below are notable findings:
Anticancer Activity
A study on the compound's anticancer properties demonstrated its potential to inhibit the proliferation of cancer cell lines. The results indicated significant cytotoxic effects on human cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 128 µg/mL |
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in both HeLa and A549 cells, indicating potential for further development as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial activity against MRSA.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited notable inhibition against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(2-Methylphenyl)-4-phenylbutanoic acid, and how can purity be ensured?
- Methodology : A plausible route involves Friedel-Crafts alkylation to introduce the 2-methylphenyl group onto a butanoic acid backbone, followed by oxidation or coupling reactions to install the phenyl moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Intermediate characterization by TLC and GC-MS is critical to monitor reaction progress. Final purity can be validated using HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR can resolve methyl and phenyl group environments. Aromatic protons in the 2-methylphenyl group may show splitting due to hindered rotation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-TOF for exact mass).
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and O-H stretch (broad ~2500-3300 cm) validate functional groups.
Cross-referencing with analogous compounds (e.g., 4-phenylbutanoic acid derivatives) aids interpretation .
Q. How does the steric effect of the 2-methyl group influence reactivity in substitution reactions?
- Methodology : The methyl group at the ortho position creates steric hindrance, reducing nucleophilic attack at the adjacent carbon. Comparative kinetic studies with non-methylated analogs (e.g., 4-phenylbutanoic acid) can quantify this effect. Computational modeling (DFT) further predicts reaction pathways and transition states .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or decarboxylated derivatives?
- Methodology :
- Temperature Control : Lower temperatures reduce decarboxylation risk during carboxylic acid activation (e.g., using DCC/DMAP for esterification).
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
- Byproduct Analysis : LC-MS or GC-MS identifies impurities, guiding iterative optimization. For example, evidence from esterification protocols in related compounds (e.g., methyl 2-phenylacetoacetate) highlights the role of anhydrous conditions .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?
- Methodology :
- Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
- Metabolic Stability Testing : Evaluate compound degradation in assay media (LC-MS monitoring).
- Structural Analog Comparison : Test derivatives (e.g., 4-ethylphenyl or fluorinated analogs) to isolate substituent effects. Reference studies on fluorophenylbutanoic acids demonstrate how electronic effects alter bioactivity .
Q. How can advanced NMR techniques clarify complex splitting patterns in the aromatic region?
- Methodology :
- 2D NMR : COSY and NOESY identify coupling between adjacent protons, resolving overlapping signals.
- Variable Temperature NMR : Heating the sample reduces signal splitting caused by restricted rotation of the 2-methylphenyl group.
- Computational Integration : DFT-predicted chemical shifts (e.g., using Gaussian) assist peak assignment. Similar approaches are validated for biphenyl derivatives in structural studies .
Q. What analytical approaches detect trace amounts of this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) for high sensitivity.
- Derivatization : Convert the carboxylic acid to a methyl ester (via BF-MeOH) to enhance ionization efficiency.
- Internal Standards : Isotope-labeled analogs (e.g., C-phenyl) correct for matrix effects. Protocols from forensic analysis of ester precursors (e.g., methyl 2-phenylacetoacetate) inform method development .
Data Contradiction and Validation
Q. How should researchers address inconsistent chromatographic retention times across synthesis batches?
- Methodology :
- Orthogonal Analysis : Combine HPLC with chiral columns (if stereoisomers are suspected) and compare retention times to synthetic standards.
- Isolation and Crystallography : Recrystallize the disputed fraction and perform single-crystal X-ray diffraction to confirm identity.
- Impurity Profiling : Use preparative TLC to isolate impurities, followed by HRMS and H NMR for structural elucidation. Reference impurity characterization methods for 4-phenylbutanoic acid derivatives .
Notes for Methodological Rigor
- Avoid Reliance on Single Techniques : Cross-validate structural data using at least two spectroscopic methods (e.g., NMR + MS).
- Benchmark Against Known Analogs : Compare reactivity and spectral data to structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) to identify outliers .
- Document Reaction Variables : Record solvent purity, catalyst lot numbers, and humidity levels, as these significantly impact reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
